4-Methoxyphenylurea

Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

Standard phenylurea scaffolds present significant CYP3A5-mediated DDI risks. 4-Methoxyphenylurea (CAS 1566-42-3) solves this with proven >1,500-fold selectivity for CYP3A4 over CYP3A5. Key differentiation data: • α7 nAChR silent agonist activity (R)-47 enables ion-current-independent anti-inflammatory pathway studies. • CTPPU derivative shows 2-fold higher anticancer potency vs. 4-OH analog in NSCLC Akt pathway. • 98% purity, ambient storage, available in 1g-100g quantities for immediate dispatch.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1566-42-3
Cat. No. B072069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylurea
CAS1566-42-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyPGUKYDVWVXRPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylurea Overview


4-Methoxyphenylurea (CAS 1566-42-3), also known as p-anisylurea, is a monosubstituted phenylurea derivative characterized by a para-methoxy group on the aromatic ring. This structural feature imparts distinct electronic and steric properties that differentiate it from unsubstituted phenylurea and other halogen- or alkyl-substituted analogs. The compound serves as a versatile building block and pharmacological probe, with documented applications in medicinal chemistry, particularly as a key intermediate in the synthesis of α7 nicotinic acetylcholine receptor (nAChR) modulators and other bioactive molecules [1]. Its physicochemical profile, including a melting point range of 164–165 °C and predicted density of 1.2±0.1 g/cm³, is well-established .

MedChem building blockα7 nAChR modulator synthesis; reported silent agonist derivative
CYP selectivity screeningCYP3A4-selective scaffold for DDI risk profiling
Kinase-targeted oncologyAkt pathway inhibition studies in NSCLC cell models
Agrochemical researchPhenylurea herbicide design; reported methoxy-dependent weed control response

Why 4-Methoxyphenylurea Is Irreplaceable


While the phenylurea scaffold is common, the specific substitution pattern of 4-methoxyphenylurea introduces critical, quantifiable differences in biological activity and physicochemical behavior that preclude simple interchange with its closest analogs. For instance, the electron-donating methoxy group at the para position significantly alters the compound's interaction with key metabolic enzymes like CYP3A4 and fundamentally changes its functional activity at the α7 nAChR compared to other substituted phenylureas [1][2]. These distinctions are not merely structural nuances but translate into measurable divergences in potency, selectivity, and downstream signaling pathways, directly impacting experimental outcomes. The following evidence demonstrates exactly where 4-methoxyphenylurea stands apart from its comparators, justifying its specific selection for targeted research applications.

Target Property
Substitute
Mismatch Context
CYP3A5-sparing inhibition
4-Cl-phenylurea: dual CYP3A4/5 inhibitor
Off-target CYP3A5 profile may shift DDI interpretation
α7 nAChR silent agonist derivative
Oxazolo analog: full agonist
Signaling bias class may not transfer; functional readout differs
Higher NSCLC cytotoxicity
4-HO-phenylurea: lower potency
Cell viability endpoint may differ; Akt pathway response reduced

Quantitative Evidence for 4-Methoxyphenylurea


CYP3A4 Selectivity vs. 4-Chlorophenylurea

In a direct head-to-head panel of phenyl urea analogs, 4-methoxyphenylurea exhibits an IC50 of 0.20 µM for CYP3A4 inhibition, but crucially shows no measurable inhibition of CYP3A5 (IC50 > 300 µM), resulting in a fold-selectivity exceeding 1,500 [1]. This is in stark contrast to the structurally similar 4-chlorophenylurea, which is a potent dual inhibitor of CYP3A4 (IC50 = 0.31 µM) and CYP3A5 (IC50 ~ 0.14 µM), with a mere 10-fold selectivity [1]. The >1,500-fold selectivity window of 4-methoxyphenylurea indicates a significantly lower potential for off-target CYP3A5-mediated drug-drug interactions compared to its 4-chloro analog.

CYP3A4 Selectivity
Head-to-head
CYP3A4 IC50 0.20 µMvs 4-Cl: 0.31 µMSel. >1,500 vs 10
CYP3A5-sparing profile supports DDI risk interpretation
In vitro midazolam hydroxylation assay
Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

α7 nAChR Functional Selectivity

In a head-to-head study of α7 nAChR modulators, the compound (R)-47, which incorporates a 4-methoxyphenylurea moiety, was identified as a 'silent agonist,' whereas its close structural analog (R)-18, featuring an oxazolo[4,5-b]pyridine, acted as a full 'agonist' [1][2]. This functional divergence was observed despite both compounds exhibiting potent and selective receptor modulation, favorable in vitro safety profiles, and good oral bioavailability in mice [1]. The data indicate that the 4-methoxyphenylurea group confers a unique signaling bias, leading to a distinct downstream pharmacological effect.

α7 nAChR Function
Head-to-head
Silent agonist (R-47 derivative)vs Agonist (R-18 oxazolo analog)
Signaling bias supports ion current-independent pathway studies
In vitro/in vivo murine inflammation models
Neuroscience Nicotinic Receptors Inflammation

NSCLC Cytotoxicity: CTPPU vs. 4-Hydroxy Analog

In a comparative study of N,N'-diarylurea derivatives on non-small cell lung cancer (NSCLC) cell lines, the compound CTPPU, which contains a 4-methoxyphenyl group, exhibited a two-fold higher cytotoxicity than its direct analog CT-(4-OH)-PU, which features a 4-hydroxyphenyl group [1][2]. This quantitative difference was consistent across three NSCLC cell lines (H460, A549, and H292) [1]. At a non-cytotoxic concentration of 25 µM, CTPPU dramatically inhibited colony formation, whereas CT-(4-OH)-PU had no effect [1]. Protein analysis confirmed that only CTPPU reduced Akt-dependent signaling pathways, indicating a functional divergence driven by the methoxy substitution [1].

NSCLC Cytotoxicity
Head-to-head
2-fold higher cytotoxicity (CTPPU)vs 4-HO analog: lower potency
Cytotoxicity endpoint context; Akt pathway suppression differs
MTT assay, H460/A549/H292 cells
Oncology Lung Cancer Kinase Inhibition

Herbicidal Efficacy: Metoxuron vs. Standard Phenylureas

Field trials directly comparing phenylurea herbicides show that metoxuron, a 3-chloro-4-methoxyphenyl urea derivative, reduced weed dry matter by 90% over a two-year period [1]. This performance surpassed a cohort of standard phenylurea herbicides, including isoproturon, terbutryn, and methabenzthiazuron, which achieved a collective 82% reduction in weed dry matter under the same conditions [1]. This class-level inference supports the conclusion that the 4-methoxy substitution on the phenylurea scaffold can confer superior herbicidal activity.

Herbicidal Efficacy
Class-level
90% weed dry matter reduction vs 82% baseline
Class-level herbicidal response; field-trial context, data to verify
Metoxuron applied at 1.0–1.75 kg ai/ha
Agrochemicals Herbicides Weed Control

Stability and Handling Protocol

To mitigate potential stability issues that can plague research with less well-characterized analogs, a defined storage and handling protocol is established for 4-methoxyphenylurea [1]. For long-term storage, stock solutions should be kept at -80°C; for short-term use (within one month), storage at -20°C is acceptable [1]. For reconstitution, heating the tube to 37°C and sonicating in an ultrasonic bath is recommended to ensure complete dissolution, which is critical for accurate dosing in biological assays [1].

Stability Protocol
Source review
Stock: −80 °C / −20 °C; reconstitution: 37 °C + sonication
Protocol-defined stability supports reproducibility
Supplier handling guideline
Laboratory Practice Solution Stability Sample Management

Physicochemical QC Reference

4-Methoxyphenylurea possesses well-defined physicochemical properties that are critical for analytical reference and quality control. Its reported melting point is 164–165 °C, and its predicted density is 1.2±0.1 g/cm³ . This contrasts with analogs like 4-chlorophenylurea, which may have different melting points and densities, directly impacting purification protocols, formulation development, and identity verification. For instance, metoxuron, a derivative, has a reported melting point of 138-139°C, highlighting how substitution changes key physical parameters [1].

QC Reference
Specification review
MP 164–165 °C; Density 1.2±0.1 g/cm³
QC reference for identity; melting point differs ~26 °C from metoxuron
Supports identity verification
Analytical Chemistry Quality Control Compound Characterization

4-Methoxyphenylurea Application Scenarios


CYP3A5 DDI Lead Optimization

Based on its >1,500-fold selectivity for CYP3A4 over CYP3A5 [1], 4-methoxyphenylurea is the optimal starting scaffold for medicinal chemistry programs aiming to design drug candidates with a minimized risk of CYP3A5-mediated drug-drug interactions. This is a quantifiable advantage over the closely related 4-chlorophenylurea, which shows only a 10-fold selectivity [1].

α7 nAChR Silent Agonist Signaling Tool

The demonstrated silent agonist activity of the 4-methoxyphenylurea derivative (R)-47 [1][2] makes this compound a critical tool for researchers investigating the ion current-independent, anti-inflammatory signaling pathways of the α7 nAChR. This functional profile is distinct from that of agonists like (R)-18 [1], enabling precise mechanistic studies.

NSCLC Therapeutic Scaffold

The 2-fold higher anticancer potency of the 4-methoxy derivative CTPPU over its 4-hydroxy analog CT-(4-OH)-PU [1] validates 4-methoxyphenylurea as a superior building block for synthesizing novel N,N'-diarylurea compounds targeting the Akt signaling pathway in non-small cell lung cancer (NSCLC).

Next-Generation Phenylurea Herbicide Building Block

Field data showing that the 4-methoxy-substituted herbicide metoxuron achieves a 90% reduction in weed dry matter, outperforming the 82% baseline of other commercial phenylurea herbicides [1], provides a strong rationale for employing 4-methoxyphenylurea as a key intermediate in the design and synthesis of more efficacious agrochemicals.

Application
Selection Property
Validation Focus
CYP isoform selectivity profiling
CYP3A4/5 inhibition selectivity window
Off-target CYP3A5 interpretation in DDI models
α7 nAChR silent agonist signaling studies
Functional classification (silent agonist vs agonist)
Ion current-independent anti-inflammatory pathway interpretation
NSCLC cell-model Akt pathway studies
Cytotoxicity in NSCLC cell lines
Akt signaling pathway endpoint interpretation
Phenylurea herbicide efficacy screening
Weed dry matter reduction in field trials
Methoxy-substitution effect on herbicidal response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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